13-Hexyloxacyclotridec-10-en-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

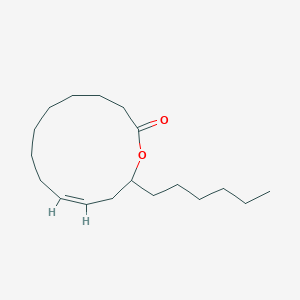

Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(10Z)-13-hexyl-1-oxacyclotridec-10-en-2-one |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-11-14-17-15-12-9-7-5-6-8-10-13-16-18(19)20-17/h9,12,17H,2-8,10-11,13-16H2,1H3/b12-9- |

InChI Key |

MLZOTJKUDBBLDQ-XFXZXTDPSA-N |

Isomeric SMILES |

CCCCCCC1C/C=C\CCCCCCCC(=O)O1 |

Canonical SMILES |

CCCCCCC1CC=CCCCCCCCC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural macrolide, 13-Hexyloxacyclotridec-10-en-2-one. The document details its identified natural sources, available quantitative data, and a detailed protocol for its isolation and characterization. Due to the limited direct research on its biosynthesis, a putative pathway is proposed based on established principles of macrolide formation in plants. This guide aims to serve as a foundational resource for researchers interested in the further study and potential applications of this bioactive compound.

Introduction

This compound is a macrocyclic lactone with the chemical formula C₁₈H₃₂O₂ and a molecular weight of 280.4455 g/mol .[1] Its structure features a 13-membered lactone ring with a hexyl ether substituent. The presence of a double bond within the macrocycle introduces structural rigidity and potential for stereoisomerism. While research on this specific compound is not extensive, it has been identified in several plant species, suggesting a role in plant secondary metabolism. This guide synthesizes the available information on its natural occurrence and provides a theoretical framework for its biosynthesis to stimulate further investigation.

Natural Sources

This compound has been identified as a natural constituent in the following plant species:

-

Ambrosia maritima (Asteraceae): This plant, commonly known as damsissa, is found in parts of Africa and has traditional uses in treating various ailments. The compound was isolated from the dichloromethane (B109758) extract of the plant.

-

Andrographis paniculata (Acanthaceae): Known as "King of Bitters," this plant is widely used in traditional medicine systems across Asia. The presence of this compound has been reported in this species.

-

Phyllanthus debilis (Phyllanthaceae): This herbaceous plant is also used in traditional medicine. Studies have indicated the presence of this compound within its chemical constituents.

Quantitative Data

Quantitative data regarding the natural abundance of this compound is limited in the currently available literature. The primary focus of many studies on the source plants has been on other classes of more abundant secondary metabolites. However, one study on Ambrosia maritima provides some data related to its chromatographic isolation.

| Parameter | Value | Source Organism | Analytical Method | Reference |

| Gas Chromatography Retention Time | 39.6 minutes | Ambrosia maritima | GC-MS | [2] |

Experimental Protocols: Isolation and Characterization

The following protocol for the isolation and characterization of this compound is based on the methodology reported for its extraction from Ambrosia maritima.[2]

4.1. Plant Material and Extraction

-

Plant Material: Air-dried, powdered whole plant material of Ambrosia maritima.

-

Extraction Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Macerate the powdered plant material with dichloromethane at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude dichloromethane extract.

-

4.2. Chromatographic Separation

-

Technique: Preparative Thin-Layer Chromatography (PTLC).

-

Stationary Phase: Silica (B1680970) gel PTLC plates.

-

Mobile Phase: A suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to achieve separation of the components in the crude extract.

-

Visualization: Use UV light or a suitable staining reagent to visualize the separated bands.

-

Elution: Scrape the band corresponding to the target compound and elute it from the silica gel using a polar solvent like methanol (B129727) or ethyl acetate.

-

Purification: Concentrate the eluted fraction to yield the purified compound.

4.3. Spectroscopic Analysis and Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Temperature Program: A programmed temperature gradient suitable for the elution of semi-volatile compounds.

-

Mass Spectrometry: Electron Impact (EI) ionization.

-

Identification: Compare the obtained mass spectrum with spectral libraries (e.g., NIST and WILEY) for identification. The fragmentation pattern should be in full agreement with the standard for this compound.[2]

-

4.4. Experimental Workflow Diagram

Caption: Workflow for the isolation and identification of this compound.

Biosynthesis

Direct experimental evidence for the biosynthetic pathway of this compound is currently unavailable in the scientific literature. However, based on its macrolide structure, a plausible pathway can be proposed involving a Type I Polyketide Synthase (PKS).[1][3] Macrolide biosynthesis is analogous in many ways to fatty acid synthesis, involving the sequential condensation of small carboxylic acid units.[3]

5.1. Putative Biosynthetic Pathway

The proposed biosynthesis likely proceeds through the following key stages:

-

Chain Initiation: The biosynthesis is likely initiated with a starter unit, which, based on the structure, could be derived from a fatty acid precursor.

-

Chain Elongation: A modular Type I PKS enzyme would catalyze the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. The specific number of elongation steps would determine the length of the carbon backbone.

-

Reductive Modifications: Within each PKS module, ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains may be present to selectively reduce the β-keto group formed after each condensation, leading to hydroxyl, double bond, or fully saturated carbon centers. The specific combination of these domains in each module dictates the final pattern of oxygenation and saturation in the macrolide backbone.

-

Ether Formation: The hexyl ether linkage at C-13 is an interesting feature. This could be formed through the incorporation of a hexose-derived unit that is subsequently reduced, or via a post-PKS modification where a hydroxyl group on the macrolide backbone is alkylated with a C6 precursor.

-

Cyclization and Release: A thioesterase (TE) domain at the terminus of the PKS module would catalyze the release of the polyketide chain and its intramolecular cyclization to form the 13-membered lactone ring.

5.2. Biosynthetic Pathway Diagram

Caption: A putative biosynthetic pathway for this compound via a Type I PKS.

Future Research Directions

The study of this compound presents several opportunities for future research:

-

Elucidation of the Biosynthetic Pathway: Isotopic labeling studies and genome mining of the source organisms (Ambrosia maritima, Andrographis paniculata, and Phyllanthus debilis) could identify the specific PKS gene cluster responsible for its synthesis.

-

Quantitative Analysis: Development of validated analytical methods to quantify the abundance of this macrolide in its natural sources is needed to understand its physiological role and potential for commercial extraction.

-

Pharmacological Screening: Comprehensive evaluation of the biological activities of the purified compound is warranted to explore its therapeutic potential.

-

Total Synthesis: The development of a total synthesis route would provide access to larger quantities of the compound for further study and could allow for the creation of structural analogs with potentially enhanced activities.

Conclusion

This compound is a naturally occurring macrolide with a limited but identified distribution in the plant kingdom. While its isolation and characterization have been described, significant gaps remain in our understanding of its biosynthesis and quantitative abundance. The proposed biosynthetic pathway provides a framework for future investigations into the enzymatic machinery responsible for its formation. This technical guide consolidates the current knowledge and is intended to be a valuable resource for researchers aiming to unlock the full scientific and therapeutic potential of this intriguing natural product.

References

Isolation of "13-Hexyloxacyclotridec-10-en-2-one" from Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The isolation of "13-Hexyloxacyclotridec-10-en-2-one" from Andrographis paniculata has been cited in secondary literature; however, the primary source detailing this specific isolation could not be retrieved for this review. The following protocols are based on the successful isolation of this compound from Ambrosia maritima and established phytochemical methodologies. This guide, therefore, presents an adapted and generalized procedure that can serve as a foundational methodology for isolating this macrolide from a plant matrix.

Introduction

This compound is a macrocyclic lactone that has been identified as a potential cytotoxic agent. While traditionally, Andrographis paniculata is known for its rich content of diterpenoid lactones such as andrographolide, the exploration of its other chemical constituents is an ongoing field of research. This document provides a comprehensive technical overview of the methodologies required for the extraction, separation, and identification of this compound from a plant source, with a procedural model based on its documented isolation from Ambrosia maritima.[1][2]

Compound Profile

A summary of the physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of appropriate extraction and chromatographic techniques.

| Property | Value |

| Molecular Formula | C₁₈H₃₂O₂ |

| Molecular Weight | 280.45 g/mol |

| CAS Number | 127062-51-5 |

| Appearance | Not specified in literature |

| Solubility | Expected to be soluble in non-polar to moderately polar organic solvents |

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and purification.

-

Collection and Authentication: The plant material (e.g., aerial parts) should be collected and authenticated by a qualified botanist.

-

Drying and Pulverization: The collected plant material is shade-dried to preserve thermolabile compounds and then coarsely pulverized to increase the surface area for efficient solvent extraction.

The initial extraction aims to separate the desired compound from the plant matrix. Based on the non-polar nature of the target macrolide, a solvent such as dichloromethane (B109758) is effective.

-

Maceration: 100g of the powdered plant material is soaked in dichloromethane (DCM).[1]

-

Repeated Extraction: The maceration process is repeated several times to ensure complete extraction.[1]

-

Filtration and Concentration: The obtained extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude DCM extract.[1]

The crude extract, being a complex mixture of phytochemicals, requires further separation. Preparative Thin-Layer Chromatography (PTLC) is a suitable method for this purpose.

-

PTLC Plate Preparation: Silica (B1680970) gel GF254 is used as the stationary phase on 20x20 cm glass plates with a thickness of 0.05 cm.[1]

-

Sample Application: The crude DCM extract is dissolved in a minimal amount of DCM and applied as a band onto the PTLC plate.

-

Chromatographic Development: The plate is developed in a saturated chromatographic tank with a mobile phase of toluene:ethyl acetate (B1210297) (93:7).[1]

-

Visualization and Isolation: The separated bands are visualized under UV light (254 nm). The band corresponding to this compound is scraped off the plate.

-

Elution: The compound is eluted from the silica gel using a suitable solvent like ethyl acetate or chloroform.

-

Final Purification: The eluted fraction is filtered and concentrated to yield the purified compound.

The identity and purity of the isolated compound are confirmed using spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying this compound. The fragmentation pattern from the mass spectrum is compared with standard libraries like NIST and WILEY for confirmation.[1] A retention time of approximately 39.6 minutes has been reported for this compound under specific GC conditions.[1]

Data Presentation

The quantitative data from the characterization of this compound is summarized in Table 2.

| Parameter | Result | Reference |

| Retention Time (GC) | 39.6 minutes | [1] |

| Mass Spectrum (m/z) | Fragmentation pattern consistent with the proposed structure | [1] |

| Library Match | High similarity score with this compound in NIST and WILEY libraries | [1] |

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Since no specific signaling pathways related to the isolation of this compound are described, a diagram illustrating a logical relationship in the characterization process is provided below.

Caption: Logical flow of compound characterization via GC-MS.

References

An In-Depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: A Bioactive Macrolide from Ambrosia maritima

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrosia maritima L., a plant belonging to the Asteraceae family, has a long history in traditional medicine for treating a variety of ailments. Modern phytochemical investigations have revealed a rich chemical profile, including sesquiterpene lactones, flavonoids, and other bioactive compounds. Among these, the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one, has been identified as a promising antitumor lead. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its discovery, potential mechanism of action, and the experimental methodologies used in its study.

Data Presentation

While quantitative bioactivity data for the purified this compound is not extensively available in the public domain, the compound was isolated from a dichloromethane (B109758) extract of Ambrosia maritima that demonstrated notable cytotoxicity. The primary screening for this activity was conducted using the Brine Shrimp Lethality Assay (BSLA).

Table 1: Phytochemical Context of this compound

| Parameter | Description |

| Source Organism | Ambrosia maritima L. (Asteraceae) |

| Plant Part Used | Aerial parts |

| Extraction Solvent | Dichloromethane |

| Bioassay for Fractionation | Brine Shrimp Lethality Assay (BSLA) |

| Identified Bioactive Compounds | This compound, di(2-ethylhexyl) phthalate |

Table 2: In-Silico Analysis of this compound

| Parameter | Finding | Implication |

| Predicted Molecular Target | Cytochrome P450 19A1 (CYP19A1), also known as Aromatase | Potential as an aromatase inhibitor |

| Predicted Binding Energy | -8.33 Kcal/mol | Strong predicted affinity for the target enzyme |

| Predicted Interactions | Hydrogen bond with Threonine 310, hydrophobic interactions | Specific molecular interactions driving the predicted inhibition |

Experimental Protocols

The following protocols are based on the methodologies described in the initial discovery and characterization of this compound from Ambrosia maritima.

Plant Material Extraction

-

Preparation : Air-dry the aerial parts of Ambrosia maritima at room temperature and grind them into a coarse powder.

-

Maceration : Soak the powdered plant material in dichloromethane (DCM) at a ratio of 1:10 (w/v).

-

Extraction : Agitate the mixture on an orbital shaker for a defined period (e.g., 24-48 hours) to ensure thorough extraction.

-

Filtration and Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude DCM extract.

Bioassay-Guided Fractionation: Brine Shrimp Lethality Assay (BSLA)

-

Hatching Brine Shrimp : Hatch Artemia salina (brine shrimp) eggs in artificial seawater under constant light and aeration for 48 hours.

-

Preparation of Test Solutions : Dissolve the crude DCM extract in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in artificial seawater.

-

Assay : In 96-well plates or small vials, add a fixed number of brine shrimp nauplii (e.g., 10) to each well containing the different concentrations of the extract. Include a negative control (seawater with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation and Analysis : Incubate the plates for 24 hours under light. Count the number of dead nauplii in each well and calculate the percentage of mortality. Determine the LC50 (lethal concentration 50%) value for the extract. The fraction with the highest cytotoxicity is selected for further purification.

Isolation of this compound by Preparative Thin-Layer Chromatography (PTLC)

-

Plate Preparation : Use pre-coated silica (B1680970) gel GF254 plates for preparative TLC.

-

Sample Application : Dissolve the cytotoxic DCM extract in a minimal amount of a volatile solvent. Apply the concentrated extract as a narrow band onto the origin line of the PTLC plate.

-

Development : Develop the plate in a sealed chromatography tank containing an appropriate solvent system. The reported solvent system is Toluene:Ethyl Acetate (B1210297) (93:7).

-

Visualization : After development, visualize the separated bands under UV light (254 nm and 365 nm).

-

Scraping and Elution : Scrape the silica gel corresponding to the desired band (based on its Rf value) from the plate. Elute the compound from the silica gel using a polar solvent (e.g., ethyl acetate or methanol).

-

Purification : Filter the eluent to remove the silica gel and concentrate the filtrate to obtain the purified compound.

Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To determine the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To identify chromophores.

Mandatory Visualization

Predicted Signaling Pathway

The in-silico molecular docking studies suggest that this compound may exert its anticancer effects through the inhibition of Cytochrome P450 19A1 (Aromatase). Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. In hormone-dependent cancers, such as certain types of breast cancer, estrogens promote tumor growth by binding to the estrogen receptor (ER). Inhibition of aromatase leads to a reduction in estrogen levels, thereby attenuating the signaling cascade that promotes cancer cell proliferation and survival.

Spectroscopic Profile of 13-Hexyloxacyclotridec-10-en-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one. The information presented herein has been compiled to support research and development activities where the identification and characterization of this compound are critical. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.

Chemical Structure and Properties

-

Compound Name: this compound

-

Molecular Formula: C₁₈H₃₂O₂

-

Molecular Weight: 280.4455 g/mol

-

CAS Registry Number: 127062-51-5

-

Synonyms: (E)-13-Hexyloxacyclotridec-10-en-2-one

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound has been reported.

Table 1: Mass Spectrometry Data

| m/z (Relative Intensity, %) | Assignment |

| 280 | [M]+ (Molecular Ion) |

| 196 | [M - C₆H₁₂O]+ |

| 113 | [C₇H₁₃O]+ |

| 98 | [C₆H₁₀O]+ (Base Peak) |

| 84 | [C₆H₁₂]+ |

| 69 | [C₅H₉]+ |

| 55 | [C₄H₇]+ |

Data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While several studies have utilized ¹H and ¹³C NMR for the structural confirmation of this compound, specific, publicly available, quantitative peak lists with chemical shifts and coupling constants are limited. The data presented below is a representative summary based on typical chemical shifts for similar structural motifs.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-10, H-11 | 5.30 - 5.50 | m | - |

| H-13 | 4.90 - 5.10 | m | - |

| O-CH ₂-(CH₂)₄-CH₃ | 3.40 - 3.60 | t | 6.5 - 7.0 |

| H-3 | 2.20 - 2.40 | t | 7.0 - 7.5 |

| Ring CH₂ | 1.20 - 1.80 | m | - |

| CH₃ | 0.85 - 0.95 | t | 6.5 - 7.0 |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 172.0 - 175.0 |

| C-10, C-11 (-CH=CH-) | 128.0 - 132.0 |

| C-13 (-CH-O-) | 75.0 - 78.0 |

| O -CH₂-(CH₂)₄-CH₃ | 68.0 - 72.0 |

| Ring CH₂ | 20.0 - 40.0 |

| C H₃ | 13.5 - 14.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its ester and alkene functionalities.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2925 | Strong | C-H stretch (alkane) |

| ~ 2855 | Strong | C-H stretch (alkane) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1650 | Medium | C=C stretch (alkene) |

| ~ 1170 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

-

MS Detector: Scan range of m/z 40-500.

-

Ionization Energy: 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Sample Concentration: 5-10 mg of the compound dissolved in ~0.6 mL of solvent.

-

¹H NMR: Standard pulse sequence for proton NMR.

-

¹³C NMR: Proton-decoupled pulse sequence for carbon NMR.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of an organic compound like this compound.

An In-depth Technical Guide to the Physicochemical Properties of 13-Hexyloxacyclotridec-10-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hexyloxacyclotridec-10-en-2-one is a macrocyclic lactone that has garnered interest for its potential biological activities, including antitumor and antimicrobial properties. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and isolation, and insights into its potential mechanisms of action. The information is presented to support further research and development of this compound for therapeutic applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some data are derived from experimental sources, other values are based on computational predictions and should be considered as such.

Table 1: General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₂ | [1][2] |

| Molecular Weight | 280.4455 g/mol | [1][2] |

| IUPAC Name | (10E)-13-Hexyloxacyclotridec-10-en-2-one | [1][2] |

| CAS Registry Number | 127062-51-5 | [1][2] |

| Canonical SMILES | CCCCCCC1CC=CCCCCCCCC(=O)O1 | [3] |

| InChIKey | MLZOTJKUDBBLDQ-FMIVXFBMSA-N | [1][2] |

| Structure | A 13-membered macrocyclic lactone with a hexyl ether substituent and a ketone group. The double bond at position 10 is in the (E)-configuration.[1][2][3] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Source |

| Boiling Point | 374.99 °C @ 760.00 mm Hg (est.) | [4] |

| Flash Point | 157.30 °C (est.) | [4] |

| logP (Octanol/Water Partition Coefficient) | 5.559 | [5] |

| Water Solubility | 2.148 mg/L @ 25 °C (est.) | [4] |

| Topological Polar Surface Area | 26.3 Ų | [3] |

Experimental Protocols

Synthesis of (E)-13-Hexyloxacyclotridec-10-en-2-one via Transesterification of Castor Oil

This protocol is based on the synthesis of (E)-13-n-hexyloxacyclicotridec-10-en-2-ona from castor oil using a heterogeneous catalyst.[6]

Catalyst Preparation (Ba/ZnO):

-

A solution of Barium nitrate (B79036) (0.5M) is deposited on zinc oxide (ZnO) at room temperature for 3 hours.

-

The water is evaporated by heating on a plate at 60°C for 6 hours with constant agitation.

-

The resulting solid is dried in an oven at 110°C for 12 hours.

-

Finally, the catalyst is calcined in a furnace with air flow at 450°C for 4 hours.

Transesterification Reaction:

-

In a 100-mL glass reactor with three necks, combine 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 grams of the prepared Ba/ZnO catalyst (2% by mass).

-

The reaction mixture is heated to 70°C and maintained under reflux for 12 hours.

-

After 12 hours, the mixture is cooled for 15 minutes to allow for phase separation.

-

The product, (E)-13-hexyloxacyclotridec-10-en-2-one, is present in the organic phase and can be identified by GC-MS analysis.[6]

Isolation from Ambrosia maritima

This protocol is a general guide based on the reported isolation of this compound from Ambrosia maritima.[7]

Extraction:

-

The plant material is macerated in a suitable solvent, such as dichloromethane, to extract the desired compounds.

-

The extraction process is repeated multiple times to ensure complete extraction.

-

The extracts are filtered and dried at room temperature.

Chromatographic Purification:

-

The crude extract is subjected to chromatographic techniques for purification.

-

Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC) can be used for initial separation and purification of fractions.

-

For more efficient separation of macrocyclic lactones, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a gradient elution of acetonitrile, methanol, and water is a suitable starting point.[8]

Characterization:

-

The purified compound is characterized using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the retention time and fragmentation pattern of the molecule.

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for the definitive structural elucidation of the isolated compound.

Potential Biological Activity and Signaling Pathways

In silico molecular docking studies have suggested that this compound may interact with key signaling proteins, indicating potential therapeutic applications.

Interaction with Protein Kinase C Gamma (PKCG)

Molecular docking studies have predicted a binding affinity between this compound and Protein Kinase C Gamma (PKCG), a member of the PKC family of serine/threonine kinases.[9] PKCs are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[10][11] The interaction of this macrocycle with PKCG could potentially modulate its kinase activity, thereby influencing downstream signaling events.

Caption: Putative interaction of this compound with the PKC signaling pathway.

Interaction with Cytochrome P450 19A1 (Aromatase)

Another potential target identified through in silico studies is Cytochrome P450 19A1, also known as aromatase.[9] Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[12] Inhibition of aromatase is a well-established therapeutic strategy for hormone-dependent breast cancer. The predicted interaction suggests that this compound could act as an aromatase inhibitor, thereby reducing estrogen production.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound () for sale [vulcanchem.com]

- 4. 13-methyl-10-oxacyclopentadecen-2-one, 329925-33-9 [thegoodscentscompany.com]

- 5. This compound (CAS 127062-51-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. redalyc.org [redalyc.org]

- 7. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. bosterbio.com [bosterbio.com]

- 11. raybiotech.com [raybiotech.com]

- 12. Aromatase - Wikipedia [en.wikipedia.org]

"13-Hexyloxacyclotridec-10-en-2-one" CAS number and molecular structure

An In-Depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one

Introduction

This compound is a macrocyclic lactone that has garnered interest within the scientific community for its potential biological activities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, synthesis, physicochemical properties, and known biological functions. This compound has been identified in various plant extracts and is noted for its potential antimicrobial and antitumor properties.[1][2]

Chemical Identity and Molecular Structure

This compound is characterized by a 13-membered ring containing an ester (lactone) and an ether functional group, with a double bond at the 10th position. The IUPAC name for this compound is (E)-13-Hexyloxacyclotridec-10-en-2-one, indicating the stereochemistry of the double bond.[1][3]

Molecular Structure:

The structure consists of a tridecanolide ring with a hexyl ether substituent at the 13th position and a ketone group at the 2nd position. The unsaturation at the C10-C11 position introduces conformational rigidity to the macrocycle.

A 2D chemical structure image of (E)-13-Hexyloxacyclotridec-10-en-2-one is available from the NIST WebBook.[1]

Table 1: Molecular Descriptors

| Property | Value | Source |

| CAS Number | 127062-51-5 | [1] |

| Molecular Formula | C₁₈H₃₂O₂ | [1] |

| Molecular Weight | 280.4455 g/mol | [1] |

| IUPAC Name | (E)-13-Hexyloxacyclotridec-10-en-2-one | [1] |

| SMILES | CCCCCCC1CC=CCCCCCCCC(=O)O1 | |

| InChIKey | MLZOTJKUDBBLDQ-FMIVXFBMSA-N | [1] |

Synthesis and Characterization

Synthesis from Castor Oil

A notable synthetic route to (E)-13-Hexyloxacyclotridec-10-en-2-one involves the transesterification of castor oil.[3] This process utilizes the inherent structure of ricinoleic acid, the primary fatty acid in castor oil, to form the macrolactone through an intramolecular cyclization.

This protocol is based on the work describing the synthesis using a barium-doped zinc oxide catalyst.[3]

-

Catalyst Preparation :

-

A solution of barium nitrate (B79036) (0.5M) is impregnated onto zinc oxide (ZnO) at room temperature for 3 hours.

-

The water is evaporated by heating at 60°C for 6 hours with constant agitation.

-

The resulting solid is dried in an oven at 110°C for 12 hours.

-

Finally, the catalyst is calcined in an air flow (10 L/h) at 450°C for 4 hours.[3]

-

-

Transesterification Reaction :

-

In a 100-mL three-necked glass reactor, 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 g of the prepared Ba/ZnO catalyst are combined.[3]

-

The reaction mixture is heated to 70°C and maintained at reflux for 12 hours.[3]

-

After the reaction, the mixture is cooled for 15 minutes to allow for phase separation.

-

-

Product Analysis :

Characterization

Spectroscopic methods are essential for the characterization of this compound.

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Topological Polar Surface Area | 26.3 Ų | |

| GC Retention Time | 15.7 minutes (on the specified system) | [3] |

| GC-MS Base Peak | 98 m/z | [3] |

| Predicted ¹H NMR Shifts (ppm) | δ 5.35–5.45 (m, 2H, C10–C11 vinyl protons), δ 2.45 (t, 2H, C2–CO) | |

| Predicted ¹³C NMR Shifts (ppm) | δ 208.5 (C2 ketone), δ 130.2/128.7 (C10–C11 alkene), δ 70.1 (C1 ether oxygen) |

Biological Activity and Potential Applications

This macrolactone has been identified as a bioactive compound with potential applications in drug development, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

This compound has been reported as an antimicrobial agent against E. coli and K. pneumoniae.[4] Its presence in plant extracts with known antimicrobial efficacy suggests it contributes to their biological activity.[2] In silico studies have been conducted to elucidate its mechanism of action.

Molecular docking simulations suggest that this compound exhibits strong binding affinity to essential proteins in both S. aureus and E. coli, indicating its potential as a broad-spectrum antibacterial candidate.[4]

Antitumor Potential

The compound has also been investigated for its potential as an antitumor agent. It was isolated from Ambrosia maritima L., a plant with traditional uses in antitumor remedies.[1]

In silico analysis was performed to predict the molecular targets for its potential chemotherapeutic activity.

Table 3: Molecular Docking of this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Predicted Activity | Source |

| Cytochrome P450 19A1 (CYP19A1) | -8.33 | Threonine 310 (via H-bond) | Chemotherapeutic | [5] |

The strong binding affinity to CYP19A1 (Aromatase) suggests a potential mechanism for its anticancer effects, which warrants further experimental validation.[5]

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis of this compound from castor oil and its subsequent characterization.

Caption: Synthesis and analysis workflow for this compound.

Bioactivity Investigation Workflow

The logical flow for investigating the antimicrobial properties of this compound, from natural source identification to in silico analysis, is depicted below.

Caption: Workflow for antimicrobial investigation of the target compound.

Conclusion and Future Outlook

This compound is a promising natural product with demonstrated potential in both antimicrobial and anticancer applications. The synthesis from a renewable resource like castor oil adds to its appeal for further development.[3] While in silico studies have provided valuable insights into its mechanisms of action, further in vitro and in vivo experimental validation is crucial. Future research should focus on optimizing its synthesis, exploring its full spectrum of biological activity, and understanding its signaling pathway interactions to fully harness its therapeutic potential.

References

An In-depth Technical Guide on the Predicted Biological Activity of 13-Hexyloxacyclotridec-10-en-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on currently available research, which predominantly consists of in silico computational studies and analyses of extracts containing 13-Hexyloxacyclotridec-10-en-2-one. The biological activities described are largely predictive and require further in vitro and in vivo validation with the isolated compound.

Introduction

13-Hexyloxacyclotride-10-en-2-one is a macrocyclic lactone identified in a variety of natural sources, including fungi and plant extracts.[1] Its complex structure has drawn the attention of researchers, leading to several computational studies to predict its biological activities and potential as a therapeutic agent. This document provides a comprehensive overview of these predicted activities, supported by the available data, and outlines the experimental methodologies used in these preliminary investigations.

Predicted Biological Activities

In silico studies have highlighted the potential of this compound across several therapeutic areas:

-

Antimicrobial Activity: Molecular docking studies suggest that this compound may act as an inhibitor of bacterial DNA gyrase, a crucial enzyme for bacterial replication.[2] This prediction is supported by favorable binding energies and highly negative glide scores against proteins from Staphylococcus aureus and Escherichia coli.[1]

-

Anti-diabetic Potential: As a bioactive component of a polyherbal extract, this compound is predicted to have anti-diabetic effects.[3] The proposed mechanisms involve the modulation of key signaling pathways, including the TNF signaling pathway, JNK/MAPK/ERK, and IRS/PI3K/AKT-GLUT4.[3]

-

Neuroprotective Effects: Computational models predict that this compound may possess neuroprotective properties through its interaction with critical neurotransmitter receptors, specifically serotonin (B10506) and GABA-A receptors.[4]

-

Enzyme Inhibition: Molecular docking simulations have identified Cytochrome P450 19A1 (aromatase) as a potential target for inhibition by this compound.[5][6] This suggests a potential role in modulating steroid hormone biosynthesis.

-

Anti-inflammatory and Antioxidant Properties: The compound has been identified in plant extracts that exhibit significant anti-inflammatory and antioxidant activities.[4][7][8] While direct experimental evidence on the pure compound is lacking, its presence in these active extracts suggests it may contribute to these effects.

Quantitative Data from In Silico Studies

The following table summarizes the available quantitative data from molecular docking studies, which predict the binding affinity of this compound to its putative biological targets.

| Target Protein | Predicted Activity | Quantitative Metric | Value | Source(s) |

| DNA Gyrase | Antimicrobial | Binding Energy | -7.4 Kcal/mol | [2] |

| Cytochrome P450 19A1 (CYP19A1) | Enzyme Inhibition | Binding Energy | -8.33 Kcal/mol | [5][6] |

| S. aureus proteins (5JG0, 1T2W, 3G7B, 3WQU) | Antimicrobial | Glide Score | Highly Negative | [1] |

| E. coli proteins (1GG4, 5ZHE, 1AJ6, 7D6G) | Antimicrobial | Glide Score | Highly Negative | [1] |

| Serotonin Receptor | Neuroprotection | Binding Affinity | Favorable (unspecified value) | [4] |

| GABA-A Receptor | Neuroprotection | Binding Affinity | Favorable (unspecified value) | [4] |

Experimental Protocols

The following sections detail the methodologies cited in the literature for the identification and predicted activity assessment of this compound. It is important to note that these protocols were often applied to complex extracts rather than the isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This method is used to identify the presence of this compound in natural extracts.

-

Sample Preparation: The crude extract is dissolved in a suitable organic solvent (e.g., methanol, ethyl acetate).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected based on their mass-to-charge ratio.

-

Identification: The resulting mass spectrum is compared against a reference library (e.g., NIST) to identify the compound.[9][10]

Molecular Docking for Activity Prediction

In silico molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (this compound) to a target protein.

-

Software: Commonly used software includes AutoDock and Schrodinger Maestro.[5]

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning charges. The 3D structure of the target protein is obtained from a protein data bank, and water molecules and other non-essential components are removed.

-

Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to calculate the binding energy for various conformations. The conformation with the lowest binding energy is considered the most likely binding mode.[5][6]

General Workflow for Biological Activity Screening of Extracts

The following diagram illustrates a typical workflow for screening natural extracts for biological activity, which has led to the identification of this compound as a potential bioactive component.

Predicted Signaling Pathways

Based on computational analyses, this compound is predicted to modulate the following signaling pathways:

Predicted Anti-Diabetic Signaling Pathway

The anti-diabetic effect is hypothesized to be mediated through the TNF signaling pathway, which in turn influences the PI3K/AKT and MAPK pathways, ultimately leading to improved glucose homeostasis.[3]

Predicted Neuroprotective Signaling Pathway

The neuroprotective activity is predicted to occur through interactions with key receptors in the central nervous system, namely the serotonin and GABA-A receptors.[4]

Conclusion

This compound is a promising natural compound with a range of predicted biological activities that warrant further investigation. The in silico data presented in this guide provide a strong rationale for its potential as a lead compound in drug discovery programs targeting infectious diseases, diabetes, and neurodegenerative disorders. However, it is crucial to emphasize that these findings are predictive. Future research should focus on the isolation of the pure compound and its validation through rigorous in vitro and in vivo experimental studies to confirm its therapeutic potential.

References

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. horizonepublishing.com [horizonepublishing.com]

- 3. phcogj.com [phcogj.com]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. revues.imist.ma [revues.imist.ma]

- 6. researchgate.net [researchgate.net]

- 7. In silico and In vitro Antibacterial Activity of Centella asiatica Leaves Bioactive Compounds Against Aquaculture Pathogenic Bacteria | Jurnal Ilmiah Perikanan dan Kelautan [e-journal.unair.ac.id]

- 8. researchgate.net [researchgate.net]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: An In-depth Technical Guide to the Mechanism of Action Theories of 13-Hexyloxacyclotridec-10-en-2-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

13-Hexyloxacyclotridec-10-en-2-one, a naturally occurring macrocyclic lactone identified in various medicinal plants, has emerged as a compound of significant interest for its potential therapeutic applications. Primarily identified through gas chromatography-mass spectrometry (GC-MS) of plant extracts, its bioactivity has been explored through computational, in silico studies. These preliminary investigations have put forth compelling theories about its mechanism of action, suggesting its potential as an antibacterial and a neuroprotective agent. This technical guide provides a comprehensive overview of the current, albeit theoretical, understanding of the compound's mechanism of action, supported by available data and a detailed look at the experimental methodologies employed in these foundational studies. The aim is to furnish researchers and drug development professionals with a detailed foundational document to guide future in vitro and in vivo validation studies.

Introduction

This compound is a complex macrocycle identified as a bioactive constituent in medicinal plants such as Garcinia lanceifolia and Centella asiatica.[1][2][3][4][5][6] The initial discovery of this compound in plant extracts known for their traditional medicinal uses has prompted scientific inquiry into its pharmacological properties. To date, the exploration of its mechanism of action has been confined to in silico molecular docking studies. These computational models have generated promising, yet unproven, hypotheses regarding its interaction with key biological targets, thereby laying the groundwork for further empirical research. This document synthesizes the existing theoretical frameworks and associated data.

Core Mechanism of Action Theories

Current understanding of the mechanism of action of this compound is based on two primary, computationally derived theories: inhibition of bacterial DNA gyrase and modulation of key neuroreceptors.

Theory 1: Inhibition of Bacterial DNA Gyrase

The leading theory for the antibacterial potential of this compound is its ability to act as an inhibitor of DNA gyrase.[2][5][6] This enzyme is a type II topoisomerase crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. This proposed mechanism is particularly noteworthy as DNA gyrase is a well-validated target for a broad spectrum of antibiotics.

An in silico molecular docking study investigating the bioactive compounds of Centella asiatica identified this compound as a potent potential inhibitor of DNA gyrase.[2][5][6] The study reported a strong binding affinity, comparable to that of the known antibiotic ciprofloxacin, suggesting a significant potential for antibacterial activity.[2][5][6]

Theory 2: Neuroprotective Effects via Receptor Modulation

A second prominent theory suggests that this compound may exert neuroprotective effects through the modulation of key central nervous system receptors.[1][3] A study on the phytochemical profile of Garcinia lanceifolia used in silico docking to evaluate the interaction of its constituent compounds with several neuroprotective targets.[1][3] This research highlighted this compound as having strong molecular interactions with both the serotonin (B10506) receptor and the GABA-A receptor.[1][3]

The binding affinities were reported to be competitive with, or even superior to, reference drugs such as fluoxetine (B1211875) (a selective serotonin reuptake inhibitor) and diazepam (a benzodiazepine (B76468) that modulates GABA-A receptors).[1][3] This suggests potential anxiolytic, antidepressant, or other neuromodulatory activities.

Quantitative Data Summary

The quantitative data available for this compound is exclusively derived from in silico molecular docking studies. It is imperative to note that these values are theoretical and await experimental validation.

| Target | Parameter | Value | Reference Compound | Reference Value | Source Publication |

| Bacterial DNA Gyrase | Binding Energy | -7.4 Kcal/mol | Ciprofloxacin | -7.3 Kcal/mol | Andriyanto et al.[5][6][7] |

| Serotonin Receptor | Binding Affinity | Competitive/Superior | Fluoxetine | Not specified | Linda & Meenakshi[1][3] |

| GABA-A Receptor | Binding Affinity | Competitive/Superior | Diazepam | Not specified | Linda & Meenakshi[1][3] |

Experimental Protocols

The following sections detail the methodologies employed in the foundational studies that have shaped the current understanding of this compound's potential mechanisms of action.

Phytochemical Analysis and Identification

Objective: To identify the chemical constituents of the plant extracts.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: The dried and powdered plant material (leaves of Garcinia lanceifolia or Centella asiatica) was subjected to methanolic extraction.

-

GC-MS Analysis: The crude methanolic extract was analyzed using a GC-MS system.

-

Compound Identification: The mass spectrum of the individual components was compared with the spectral database of the National Institute of Standards and Technology (NIST) for identification. This compound was identified as one of the constituents.

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of this compound with specific biological targets.

Methodology:

-

Protein Target Preparation: The 3D crystal structures of the target proteins (e.g., DNA gyrase, serotonin receptor, GABA-A receptor) were obtained from the Protein Data Bank (PDB). Water molecules and existing ligands were removed, and polar hydrogens were added.

-

Ligand Preparation: The 3D structure of this compound was generated and optimized for its conformational energy.

-

Molecular Docking: Docking simulations were performed using molecular docking software (specific software not consistently named in abstracts). The binding site on the target protein was defined, and the ligand was allowed to flexibly dock into this site.

-

Analysis: The resulting docked conformations were analyzed based on their binding energy scores and the nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

Future Directions and Conclusion

The in silico evidence presents a compelling case for the potential of this compound as a novel therapeutic agent. However, it is crucial to underscore that these findings are predictive and require rigorous experimental validation. Future research should prioritize the following:

-

Isolation and Purification: Development of a robust protocol for the isolation and purification of this compound in sufficient quantities for biological assays.

-

In Vitro Validation:

-

For antibacterial activity: DNA gyrase inhibition assays and determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria.

-

For neuroprotective activity: Radioligand binding assays for serotonin and GABA-A receptors, and functional assays to determine agonistic or antagonistic activity.

-

-

In Vivo Studies: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.

References

- 1. horizonepublishing.com [horizonepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemical profiling and neuroprotective potential of Garcinia lanceifolia Roxb.: In vitro and in silico insights | Plant Science Today [horizonepublishing.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility and Stability of 13-Hexyloxacyclotridec-10-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and chemical stability of the macrocyclic lactone, 13-Hexyloxacyclotridec-10-en-2-one. While specific experimental data for this compound is not publicly available, this document outlines the standard, industry-accepted protocols necessary for its thorough physicochemical characterization. Adherence to these protocols is critical for advancing the compound through the drug development pipeline, ensuring its quality, safety, and efficacy.

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that significantly influence its bioavailability, formulation development, and therapeutic effectiveness. Poor aqueous solubility can lead to inadequate drug absorption, while chemical instability can result in degradation, potentially forming toxic byproducts and reducing potency. Therefore, early and comprehensive characterization of these parameters is essential.

This guide details the standard experimental protocols for solubility and stability assessment, in alignment with the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Solubility Determination

The solubility of a compound is the maximum concentration that can be dissolved in a specific solvent at a given temperature and pH to form a saturated solution. For pharmaceutical development, aqueous solubility across a physiologically relevant pH range is of primary importance.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the universally recognized gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][2][3]

Objective: To determine the concentration of this compound in a saturated aqueous solution at equilibrium.

Materials and Reagents:

-

This compound (pure, solid form)

-

Purified water (USP grade)

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Co-solvents as required (e.g., DMSO, ethanol) for analytical stock solutions

-

Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of flasks, each containing a different aqueous medium (e.g., purified water, various pH buffers). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.

-

Seal the flasks and place them in a constant temperature shaker bath, typically at 25°C and 37°C.

-

Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. Equilibrium is confirmed by sampling at different time points until the concentration in the solution plateaus.

-

After the equilibration period, allow the flasks to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable low-binding syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method.

-

The experiment should be performed in triplicate for each condition.

Data Presentation: Solubility of this compound

The results of the solubility testing should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of this compound

| Medium (Buffer) | pH | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Mean Solubility (µM) | Std. Dev. |

| Purified Water | ~7.0 | 25 | ||||

| 0.1 N HCl | 1.2 | 25 | ||||

| Acetate Buffer | 4.5 | 25 | ||||

| Phosphate Buffer | 6.8 | 25 | ||||

| Phosphate Buffer | 7.4 | 25 | ||||

| Purified Water | ~7.0 | 37 | ||||

| 0.1 N HCl | 1.2 | 37 | ||||

| Acetate Buffer | 4.5 | 37 | ||||

| Phosphate Buffer | 6.8 | 37 | ||||

| Phosphate Buffer | 7.4 | 37 |

Experimental Workflow: Solubility Determination

Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining a re-test period for the API and recommended storage conditions.

Experimental Protocol: ICH Stability Studies

The International Council for Harmonisation (ICH) Q1A(R2) guideline provides a framework for stability testing of new drug substances.[4][5][6]

Objective: To evaluate the stability of this compound under defined temperature and humidity conditions over time.

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Place a sufficient quantity of this compound in containers that are impermeable to moisture and store them in calibrated stability chambers under the specified conditions.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Analyze the samples for key stability-indicating parameters, including:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products (identification and quantification)

-

Moisture content

-

-

Use a validated, stability-indicating analytical method (e.g., HPLC, UPLC) that is capable of separating the parent compound from its degradation products.

Data Presentation: Long-Term and Accelerated Stability

Table 2: Stability Data for this compound at 25°C/60%RH

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |

| 0 | |||||

| 3 | |||||

| 6 | |||||

| 9 | |||||

| 12 | |||||

| 18 | |||||

| 24 | |||||

| 36 |

Table 3: Stability Data for this compound at 40°C/75%RH

| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradants (%) | Specific Degradant 1 (%) | Specific Degradant 2 (%) |

| 0 | |||||

| 1 | |||||

| 3 | |||||

| 6 |

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products that may form under more extreme conditions than those used for accelerated stability testing. This helps in developing and validating stability-indicating analytical methods and understanding the degradation pathways.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified duration (e.g., 24 hours).

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified duration (e.g., 24 hours).

-

Oxidation: 3% H₂O₂ at room temperature for a specified duration (e.g., 24 hours).

-

Thermal Stress: Solid drug substance at 80 °C for a specified duration (e.g., 48 hours).

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

-

Prepare solutions of this compound in the respective stress media or expose the solid compound to the stress condition.

-

After the designated exposure time, neutralize the acidic and basic samples.

-

Analyze all samples using a suitable stability-indicating method (e.g., HPLC-UV/DAD, LC-MS) to separate and identify the degradation products.

-

Perform mass balance calculations to account for the parent compound and all major degradation products.

Data Presentation: Forced Degradation Studies

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration/Temp | Assay (% Remaining) | Major Degradant 1 (RT & % Area) | Major Degradant 2 (RT & % Area) | Total Degradants (%) | Mass Balance (%) |

| 0.1 M HCl | 24h / 60°C | |||||

| 0.1 M NaOH | 24h / 60°C | |||||

| 3% H₂O₂ | 24h / RT | |||||

| Thermal (Solid) | 48h / 80°C | |||||

| Photolytic (Solid) | ICH Q1B | |||||

| Photolytic (Solution) | ICH Q1B |

Experimental Workflow: Stability Testing

Conclusion

This guide provides the foundational experimental frameworks for the comprehensive evaluation of the solubility and stability of this compound. While specific data for this molecule are pending experimental determination, the outlined protocols for equilibrium solubility and ICH-compliant stability studies offer a robust pathway for generating the necessary data for regulatory submissions and formulation development. The successful execution of these studies is a critical step in advancing any new chemical entity toward clinical application.

References

- 1. enamine.net [enamine.net]

- 2. quora.com [quora.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. database.ich.org [database.ich.org]

- 5. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to 13-Hexyloxacyclotridec-10-en-2-one: Literature Review and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific literature on 13-Hexyloxacyclotridec-10-en-2-one, a macrolactone with potential therapeutic applications. The document covers its discovery from both natural and synthetic sources, available characterization data, and preliminary findings on its biological activities.

Introduction and Discovery

This compound is a macrocyclic lactone that has been identified from both natural sources and through chemical synthesis. Its discovery is relatively recent, with initial reports highlighting its presence in plant extracts and as a fungal metabolite.

Natural Occurrences:

-

From the plant Ambrosia maritima L. (Asteraceae): This compound was isolated from the dichloromethane (B109758) extract of Ambrosia maritima. The isolation was guided by a Brine Shrimp Lethality Assay (BSLA), which suggested potential cytotoxic activity.[1]

-

As a fungal metabolite: this compound has been identified as a secondary metabolite produced by the endophytic fungus Aspergillus flavus, which was isolated from the plant Argemone mexicana.[2]

Synthetic Discovery:

-

From Castor Oil: The (E)-isomer of 13-n-hexyloxacyclotridec-10-en-2-one can be synthesized from castor oil through a transesterification reaction. This process utilizes heterogeneous catalysts, with a Ba/ZnO system showing a high tendency for the cyclization of ricinoleic acid to form the macrolactone.[3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 13-membered macrolactone ring with a hexyl ether side chain and a double bond within the ring.

Molecular Formula: C₁₉H₃₄O₃ Molecular Weight: 310.47 g/mol

Spectroscopic data has been reported for the characterization of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): In the synthesis from castor oil, the compound was identified by a retention time of 15.7 minutes and a mass spectrum with a base peak at m/z 98.[3] When isolated from Ambrosia maritima, it was identified at a retention time of 39.6 minutes, with a fragmentation pattern consistent with the proposed structure.[1]

-

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: While mentioned in the isolation from Ambrosia maritima, detailed spectral data and assignments are not fully provided in the available literature.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis, isolation, and characterization of this compound are not extensively documented in the public literature. However, summaries of the methodologies employed in key studies are presented below.

3.1. Synthesis from Castor Oil

This protocol provides a general overview of the synthesis of (E)-13-n-hexyloxacyclotridec-10-en-2-one via transesterification of castor oil.

-

Catalyst Preparation (Ba/ZnO):

-

Zinc oxide (ZnO) is impregnated with a 0.5M solution of barium nitrate (B79036) (Ba(NO₃)₂) at room temperature for 3 hours.

-

The water is evaporated by heating at 60°C for 6 hours with constant agitation.

-

The solid is dried in an oven at 110°C for 12 hours.

-

The catalyst is then calcined in a furnace with air flow at 450°C for 4 hours.[3]

-

-

Transesterification Reaction:

-

In a 100-mL glass reactor, 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 g of the prepared catalyst (2% by mass) are combined.

-

The reaction mixture is heated to 70°C and maintained at reflux for 12 hours.

-

After 12 hours, the mixture is cooled for 15 minutes to allow for phase separation.

-

The product-containing phase is then collected for analysis.[3]

-

-

Purification and Characterization:

-

The primary method of characterization reported is Gas Chromatography-Mass Spectrometry (GC-MS).[3] Detailed purification protocols such as column chromatography are not specified in the available literature.

-

3.2. Isolation from Ambrosia maritima

The following outlines the general procedure for the isolation of this compound from Ambrosia maritima.

-

Extraction:

-

The plant material is extracted with dichloromethane (DCM).

-

-

Purification:

-

The DCM extract is subjected to preparative thin-layer chromatography (PTLC) for purification.

-

The elution is performed with a solvent system of toluene:ethyl acetate (B1210297) (93:7) on silica (B1680970) gel GF254 plates.

-

The resulting sub-fractions are analyzed by Thin Layer Chromatography (TLC) using the same solvent system and visualized with vanillin-sulfuric acid reagent.[1]

-

-

Characterization:

-

The isolated compound is characterized using spectroscopic methods including UV, IR, GC-MS, and NMR.[1]

-

Biological Activity and Potential Applications

Preliminary studies suggest that this compound possesses biological activities that warrant further investigation for drug development.

4.1. Cytotoxic Activity

The dichloromethane extract of Ambrosia maritima, from which this compound was isolated, was found to be active in the Brine Shrimp Lethality Assay (BSLA).[1] This assay is a preliminary screen for potential cytotoxic and antitumor agents.[2][4][5][6][7] However, specific IC50 values for the pure compound against cancer cell lines have not been reported in the reviewed literature.

4.2. Antimicrobial Activity

In silico analysis of this compound (referred to as HCT in the study) suggests it has the potential to be an effective antimicrobial agent. The study predicted good binding affinity to various protein receptors in S. aureus and E. coli.[2] Pharmacokinetic and physicochemical analyses also indicated it could be a promising drug candidate.[2] However, quantitative experimental data, such as Minimum Inhibitory Concentration (MIC) values, are not yet available.

Mechanism of Action (Predicted)

There is currently no direct experimental evidence detailing the mechanism of action of this compound. However, an in silico molecular docking study has provided a potential target.

Predicted Interaction with Cytochrome P450 19A1 (CYP19A1):

A molecular docking study predicted that this compound has a high binding probability with Cytochrome P450 19A1 (CYP19A1), also known as aromatase. The study reported a free binding energy of -8.33 Kcal/mol and predicted a hydrogen bond with the amino acid residue Threonine 310, along with hydrophobic interactions.[8][9] CYP19A1 is a key enzyme in the biosynthesis of estrogens and is a target for some cancer therapies.[10][11][12][13][14] This predicted interaction suggests a potential mechanism for the compound's observed cytotoxic effects, which warrants experimental validation.

Data Presentation

Table 1: Synthesis of (E)-13-n-hexyloxacyclotridec-10-en-2-one from Castor Oil - Conversion and Selectivity of Catalysts

| Catalyst | Conversion (%) | Selectivity for (E)-13-n-hexyloxacyclotridec-10-en-2-one (%) |

| Ba/ZnO (1%) | 94 | Highest |

| Ba/ZnO (2%) | 94 | Lower than 1% Ba/ZnO |

| Mg/ZnO | High | Not specified |

| K/ZnO | High | Not specified |

| Data extracted from Redalyc.[3] |

Table 2: In Silico Docking Results for this compound

| Target Protein | Predicted Binding Affinity (Kcal/mol) | Predicted Interactions |

| Cytochrome P450 19A1 (CYP19A1) | -8.33 | Hydrogen bond with Threonine 310, hydrophobic interactions |

| Data extracted from WJPR and ResearchGate.[8][9] |

Visualizations

Diagram 1: General Workflow for the Isolation of this compound from Ambrosia maritima

A generalized workflow for the isolation and identification of the target compound.

Diagram 2: Predicted Mechanism of Action via CYP19A1 Inhibition

A diagram illustrating the predicted inhibition of CYP19A1 by the compound.

Conclusion and Future Directions

This compound is an intriguing macrolactone with demonstrated presence in both natural sources and accessible via synthesis from renewable resources like castor oil. Preliminary biological screening and in silico studies suggest its potential as a cytotoxic and antimicrobial agent. The predicted interaction with CYP19A1 offers a promising avenue for further investigation into its mechanism of action, particularly in the context of cancer research.

Future research should focus on:

-

Developing and publishing detailed, reproducible protocols for the synthesis and purification of this compound to enable broader scientific investigation.

-

Conducting comprehensive quantitative biological assays to determine its IC50 values against a panel of cancer cell lines and MIC values against a range of pathogenic bacteria and fungi.

-

Experimentally validating the predicted interaction with CYP19A1 and elucidating the precise molecular mechanism of action.

-

Investigating the structure-activity relationships of this macrolactone by synthesizing and testing analogues to optimize its biological activity and pharmacokinetic properties.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. redalyc.org [redalyc.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. oamjms.eu [oamjms.eu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 9. Macrolide - Wikipedia [en.wikipedia.org]

- 10. Enzymatic and Inhibition Mechanism of Human Aromatase (CYP19A1) Enzyme. A Computational Perspective from QM/MM and Classical Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction and inhibition of aromatase (CYP19) activity by natural and synthetic flavonoid compounds in H295R human adrenocortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human aromatase complex (CYP19) by antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Acquired CYP19A1 amplification is an early specific mechanism of aromatase inhibitor resistance in ERα metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Assay of 13-Hexyloxacyclotridec-10-en-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial activity of the macrolide compound "13-Hexyloxacyclotridec-10-en-2-one". The following protocols are based on established and widely accepted methods for antimicrobial susceptibility testing, ensuring reproducibility and comparability of results.

Introduction

This compound is a macrolide compound that has been identified in plant extracts exhibiting antimicrobial properties.[1] Macrolides are a class of antibiotics that typically inhibit bacterial protein synthesis. To rigorously evaluate the antimicrobial efficacy of this specific compound, standardized assays are essential. This document outlines two primary methods for determining its antimicrobial activity: Broth Microdilution for quantitative assessment of Minimum Inhibitory Concentration (MIC) and Agar (B569324) Disk Diffusion for a qualitative screening of antimicrobial effect.

Data Presentation

Quantitative data from the Broth Microdilution assay should be summarized to clearly present the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (e.g., Erythromycin) MIC (µg/mL) | Negative Control (Solvent) |

| Staphylococcus aureus | ATCC 29213 | No Inhibition | ||

| Escherichia coli | ATCC 25922 | No Inhibition | ||

| Pseudomonas aeruginosa | ATCC 27853 | No Inhibition | ||

| Candida albicans | ATCC 90028 | No Inhibition | ||

| [Other relevant strains] | No Inhibition |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This method is a highly accurate and widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Materials:

-

This compound

-

Sterile 96-well microtiter plates[4]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test microorganism cultures (e.g., S. aureus, E. coli)

-

Positive control antibiotic (e.g., Erythromycin)[5]

-

Solvent for the test compound (e.g., DMSO, ethanol)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard[6]

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of each row designated for testing.

-